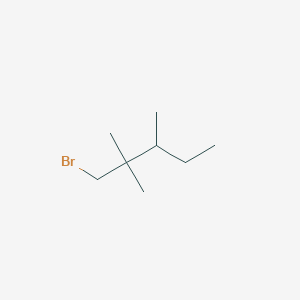
1-Bromo-2,2,3-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically a branched alkyl bromide. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-2,2,3-trimethylpentane can be synthesized through several methods:
Radical Bromination: This method involves the bromination of 2,2,3-trimethylpentane using bromine (Br2) in the presence of light or a radical initiator.
Industrial Production: In industrial settings, the compound can be produced through the bromination of 2,2,3-trimethylpentane using bromine or hydrobromic acid (HBr) under controlled conditions.
Chemical Reactions Analysis
1-Bromo-2,2,3-trimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions, such as dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form an alkene.
Scientific Research Applications
1-Bromo-2,2,3-trimethylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of specialized materials, including polymers and resins.
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, where its bromine atom can be replaced with other functional groups to create biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,3-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the formation of a carbocation. This carbocation can then react with nucleophiles or undergo elimination to form alkenes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3 |
InChI Key |
VFKRRIBSUZCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
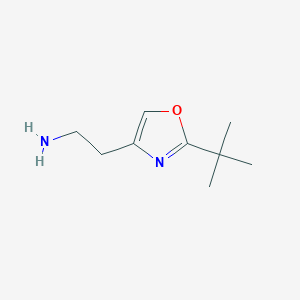
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)

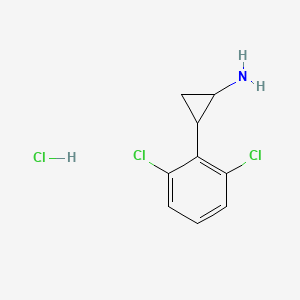
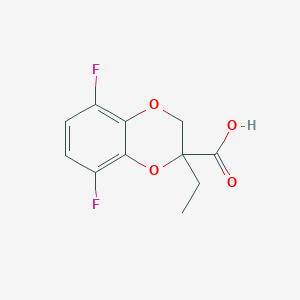
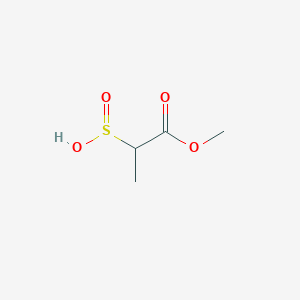
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)

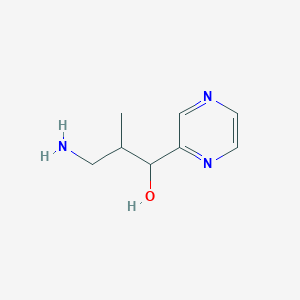
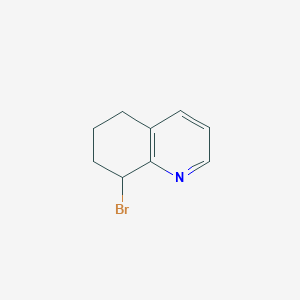
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
